1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and substituted phenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step often involves a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. This step may require dehydrating agents and elevated temperatures.
Substitution Reactions: The introduction of the dimethylphenyl and fluorophenyl groups typically involves nucleophilic aromatic substitution reactions. These reactions may require the use of strong bases and polar aprotic solvents.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The products of these reactions depend on the specific conditions and the presence of other functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically target specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with specific biological activities.
Materials Science: The compound’s ability to form stable complexes with metals and other materials makes it useful in the development of new materials with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions often involve binding to the active site of the target molecule, leading to inhibition or activation of its function. The pathways involved in these interactions can vary widely depending on the specific biological context.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
1-(3,4-dimethylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can significantly affect the compound’s reactivity and biological activity.
1-(3,4-dimethylphenyl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: The bromine-substituted analog also exhibits different chemical and biological properties compared to the fluorine-substituted compound.
1-(3,4-dimethylphenyl)-4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a methyl group instead of a halogen, which can lead to different steric and electronic effects.
These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-10-3-8-14(9-11(10)2)25-16(20)15(22-24-25)18-21-17(23-26-18)12-4-6-13(19)7-5-12/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPXHRITKVMEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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